Butyric acid-d8

Description

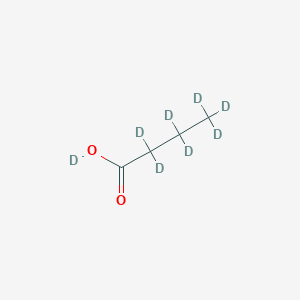

Structure

3D Structure

Properties

IUPAC Name |

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-FNQDQTMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584364 |

Source

|

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202468-80-2 |

Source

|

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202468-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Butyric Acid-d8 NMR Chemical Shift Reference & qNMR Methodology

Part 1: Strategic Utility & Core Directive

Butyric Acid-d8 (

-

Metabolomics Internal Standard (IS): It is the "gold standard" IS for quantifying Short Chain Fatty Acids (SCFAs) in complex matrices (feces, serum) via GC-MS and LC-MS due to its identical extraction behavior but distinct mass signature (

+8).[1] -

qNMR Reference: In Quantitative NMR (qNMR), it provides a silent background in

NMR (allowing quantification of non-deuterated analytes) or acts as a specific probe in

The Challenge:

Unlike standard butyric acid, reference data for the d8 variant is often scattered.[1] The deuteration introduces Isotope Effects —systematic upfield shifts and signal splitting in

Part 2: NMR Reference Data (The "Fingerprint")[1]

The Deuterium Isotope Effect

To interpret the spectra of Butyric Acid-d8, one must apply the Deuterium Isotope Effect to the standard butyric acid shifts.[1]

-

Primary Effect (

): Direct C-D bonding causes a significant upfield shift (lower ppm) and splitting into a multiplet ( -

Secondary Effect (

): Deuteriums on adjacent carbons cause smaller upfield shifts.[1]

NMR Chemical Shift Data (150 MHz)

Solvent:

| Carbon Position | Standard Shift ( | Predicted d8 Shift ( | Multiplicity (J-Coupling) | Mechanistic Cause |

| C1 (Carbonyl) | 180.4 | ~179.8 | Singlet (broad) | |

| C2 ( | 36.0 | ~35.2 | Quintet ( | Direct C-D coupling (spin 1) + |

| C3 ( | 18.4 | ~17.6 | Quintet ( | Direct C-D coupling + |

| C4 ( | 13.6 | ~12.8 | Septet ( | Direct C-D coupling to 3 deuteriums.[1] |

*Note: The "Predicted d8 Shift" accounts for the cumulative isotope effect.[1] Expect signals to be lower intensity due to lack of Nuclear Overhauser Effect (NOE) and splitting.[1]

NMR Residual Signals (Purity Check)

Ideally, Butyric Acid-d8 is "silent" in proton NMR.[1] Signals appearing at these positions indicate incomplete deuteration (isotopologues like d7, d6) or back-exchange.[1]

| Proton | Residual Shift (ppm) | Multiplicity (if H present) | Diagnostic Note |

| -COOH | 11.0 - 12.0 | Broad Singlet | Highly exchangeable.[1] Will vanish in |

| 2.27 | Quintet/Multiplet | Most acidic protons; susceptible to H/D exchange over time in protic solvents.[1] | |

| 1.63 | Sextet/Multiplet | Stable.[1] Presence indicates synthesis impurity. | |

| 0.94 | Triplet | Stable.[1] Presence indicates synthesis impurity. |

Part 3: Visualization of Structure & Logic

The following diagram illustrates the connectivity and the specific NMR splitting patterns caused by the deuterium nuclei (Spin

Caption: Structural logic of 13C NMR shifts in Butyric Acid-d8 showing the origin of multiplet splitting due to C-D coupling.

Part 4: Experimental Protocol (qNMR Quantification)

This protocol describes the quantification of Butyrate in biological samples (e.g., Fecal Water) using Butyric Acid-d8 as an Internal Standard (IS).[1]

Critical Reagents[1][2]

-

Solvent: Phosphate Buffer in

(pH 7.4). -

Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP).[1]

-

Target IS: Butyric Acid-d8 (98%+ D).

Step-by-Step Workflow

-

Extraction:

-

Sample Prep:

-

Transfer 600 µL supernatant to a standard 5mm NMR tube.[1]

-

Spike: Add 20 µL of Butyric Acid-d8 stock (known concentration) if performing standard addition validation.

-

-

Acquisition Parameters (Bruker/Varian):

-

Pulse Sequence: noesypr1d (1D NOESY with presaturation) to suppress the residual HDO water signal.

-

Relaxation Delay (d1): > 5 x T1 .

-

Expert Insight: The T1 relaxation time for small molecules like butyrate is typically 2-4 seconds.[1] Set d1 = 10s - 15s for quantitative accuracy (99.9% magnetization recovery).

-

-

Scans (ns): 64 or 128 (for S/N > 250).

-

Temperature: 298 K (25°C) constant.[1]

-

-

Data Processing:

Part 5: Workflow Diagram

Caption: Step-by-step qNMR workflow ensuring pH stability and relaxation recovery.

References

-

HMDB (Human Metabolome Database). Butyric Acid (Metabocard).[1] Available at: [Link][1]

-

BMRB (Biological Magnetic Resonance Data Bank). Metabolomics Standards.[1] Available at: [Link][1]

-

Wishart, D.S., et al. (2007).[1] "HMDB: the Human Metabolome Database." Nucleic Acids Research.[1] (Foundational reference for SCFA shifts).

Sources

Beyond Compliance: Advanced Handling and Integrity Protocols for Butyric Acid-d8

Topic: Safety Data Sheet (SDS) for Butyric acid-d8 Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Isotopic Imperative

Why this guide exists: Standard Safety Data Sheets (SDS) treat Butyric acid-d8 (Perdeuterobutyric acid) identically to its non-deuterated counterpart. While chemically valid, this approach ignores the financial and experimental risk associated with isotopic exchange.

For a Senior Application Scientist, the hazard profile is dual-natured:

-

Biological Hazard: Severe tissue corrosion and respiratory distress.

-

Scientific Hazard: Rapid H/D exchange (proton-deuterium exchange) upon exposure to atmospheric moisture, which degrades the isotopic purity (

) and invalidates mass spectrometry internal standards.

Technical Distinction:

-

Butyric Acid-d7 (CAS 73607-83-7): The alkyl chain is deuterated (

).[1] The acidic proton is Hydrogen.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Butyric Acid-d8 (CAS 202468-80-2): Fully deuterated (

). Critical: The acidic deuterium is highly labile. Exposure to ambient humidity converts d8

Physicochemical & Hazard Profile

The following data synthesizes physical properties with their direct safety implications.

| Property | Data (Butyric Acid-d8) | Operational Implication |

| CAS Number | 202468-80-2 (d8) / 73607-83-7 (d7) | Verify specific isotope on vial before use. |

| Physical State | Colorless, oily liquid | Difficult to wash off; spreads rapidly on skin. |

| Odor Threshold | ~0.0001 ppm (Stench) | Olfactory Fatigue: You will stop smelling it before the danger passes. Do not rely on nose. |

| Flash Point | 72°C (161°F) - Closed Cup | Combustible. Ground all glassware to prevent static discharge ignition. |

| Vapor Density | 3.04 (Air = 1.0) | Sinks. Vapors accumulate in sinks, floor drains, and low spots. |

| pH | ~2 (in aqueous solution) | Corrosive. Immediate protein denaturation on contact (Skin Corr. 1B). |

| Density | ~1.04 g/mL (vs 0.96 for non-d) | Heavier than water; sinks in aqueous spills. |

The "Stench" Factor & Vapor Dynamics

Butyric acid possesses a pervasive, vomit-like odor that adheres to surfaces via hydrogen bonding.

-

The Risk: "Stench" is not just a nuisance; it indicates containment failure. In shared facilities, a minor leak can trigger building-wide evacuations due to false reports of "sewage backup."

-

The Control:

-

Primary: Handle only in a certified fume hood.

-

Secondary: All waste must be neutralized before leaving the hood. Never throw d8-contaminated wipes into a general open bin.

-

Tertiary: Keep a "Stench Trap" (activated carbon or bicarbonate slurry) inside the hood during handling.

-

Operational Workflow: Integrity & Safety

This protocol ensures personnel safety while preventing H/D exchange (moisture contamination).

Phase A: Pre-Handling Preparation

-

PPE Selection:

-

Gloves: Double-glove. Inner: Nitrile (0.11mm). Outer: Nitrile (0.11mm) or Neoprene. Note: Latex is permeable to short-chain fatty acids and should be avoided.

-

Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

-

-

Environment:

-

Check Fume Hood flow (Face velocity > 100 fpm).

-

Prepare a Neutralization Bath : 1M Sodium Bicarbonate (

) in a wide-mouth beaker.

-

Phase B: Active Handling (The "Dry" Chain)

Causality: To maintain d8 purity, the compound must never touch ambient air for >10 seconds.

Step 1: Inert Gas Purge

Flush the headspace of the stock bottle with dry Nitrogen (

Step 2: Syringe Transfer (Preferred over pouring) Use a gas-tight glass syringe (e.g., Hamilton) to withdraw the aliquot.

-

Why? Pouring introduces turbulence and atmospheric moisture exchange.

Step 3: Immediate Reseal Wrap the cap with Parafilm under tension immediately after closing.

Phase C: Waste Management

NEVER dispose of free acid in the drain.

-

Neutralization: Add waste d8 dropwise to the Bicarbonate bath.

-

Reaction:

-

Result: The sodium salt (Sodium Butyrate) is non-volatile and odorless.

-

-

Disposal: Dispose of the neutralized solution as aqueous chemical waste.

Visualization: The Safe Handling Workflow

Figure 1: The "Dry Chain" workflow emphasizes inert gas purging to protect d8 integrity and immediate neutralization to mitigate stench.

Emergency Response Protocols

Scenario A: Skin/Eye Contact (Corrosive Injury)

Mechanism: Butyric acid penetrates the lipid bilayer rapidly. Acid hydrolysis of tissue proteins begins immediately.

-

Skin: Drench with water for 15 minutes .[2] Do not use soap immediately (can seal in acid if viscous).

-

Contraindication: Do not apply neutralizing creams (baking soda paste) to burns immediately; the exothermic reaction can worsen tissue damage. Rinse first.[2]

-

-

Eyes: Irrigate immediately. Hold eyelids apart. Time is vision.

Scenario B: Spills (Containment)

Decision Logic: Is it a "Stench Incident" or a "Safety Incident"? (Usually both).

Figure 2: Spill response decision tree. Note that large spills require evacuation not just for toxicity, but because the odor will become unmanageable without SCBA.

Storage & Stability

To maintain the investment in deuterated material:

-

Temperature: Store at room temperature or refrigerated (

). Note: If refrigerated, allow to warm to room temp before opening to prevent condensation (water) from entering the cold liquid. -

Desiccation: Store the bottle inside a secondary container (jar) containing desiccant packets.

-

Segregation: Store away from oxidizers and strong bases.

References

-

PubChem. (2024). Butyric Acid Compound Summary (CAS 107-92-6).[1][2][3][4][5] National Library of Medicine. [Link]

-

Centers for Disease Control and Prevention (CDC). (2014). Effects of Movement on Chemical Permeation of Disposable Gloves.[6] NIOSH Science Blog. [Link]

Sources

Technical Guide: Butyric Acid-d8 Stability in Aqueous Solution

Executive Summary

Butyric acid-d8 (

Contrary to common assumptions, the deuterium labels on the carbon backbone are chemically stable under standard laboratory conditions. The primary failure vectors are volatility-induced fractionation (driven by pH) and hydrophobic sorption (driven by container material). This guide details the mechanistic causes of these failures and provides a self-validating protocol to ensure analytical integrity.

Part 1: The Chemical Physics of Stability

To handle Butyric Acid-d8 effectively, one must distinguish between its isotopic stability and its molecular stability.

1. Isotopic Integrity (The C-D Bond)

The "d8" designation implies all hydrogen atoms attached to the carbon backbone are deuterium.

-

Mechanism: The Carbon-Deuterium (

) bond is shorter and stronger than the -

Stability Verdict: In aqueous solution at neutral or acidic pH, the

bonds are inert. The -

The Labile Deuterium: The deuterium on the carboxylic oxygen (

) exchanges instantaneously with protons in water (

2. The Volatility Trap (The pH Factor)

The most critical instability factor is the Henderson-Hasselbalch relationship.

-

pKa of Butyric Acid: ~4.82.

-

The Risk: In unbuffered water (often slightly acidic, pH ~5.5-6.0), a significant fraction of butyric acid exists in its protonated, uncharged form (

). This form has high vapor pressure ( -

The Fix: Maintaining a pH > 7.0 forces the equilibrium toward the non-volatile butyrate anion (

).

3. Sorption (The Container Factor)

Butyric acid possesses a lipophilic alkyl tail.

-

The Risk: It exhibits high affinity for polypropylene (PP) and polyethylene (PE). Storing aqueous standards in plastic tubes results in a concentration drop of 20–40% within 24 hours due to adsorption into the container walls.

-

The Fix: Borosilicate glass is mandatory.

Part 2: Critical Degradation Pathways

The following diagram illustrates the causal pathways leading to standard failure.

Figure 1: Critical failure vectors for aqueous Butyric Acid-d8. Red nodes indicate primary loss mechanisms.

Part 3: The "Alkaline-Lock" Preparation Protocol

This protocol is designed to create a self-validating, stable stock solution. It utilizes an "Alkaline Lock" to prevent volatility and glass containment to prevent sorption.

Reagents & Equipment

-

Standard: Butyric Acid-d8 (≥98 atom % D).[1]

-

Solvent: 50% Acetonitrile (ACN) / 50% Water (LC-MS Grade).[2][3] Note: Organic solvent prevents microbial growth.

-

Stabilizer: 0.1 M NaOH (Sodium Hydroxide).

-

Container: Amber Borosilicate Glass Vials (Silanized preferred).

Step-by-Step Methodology

1. Primary Stock Preparation (10 mM)

-

Weighing: Weigh the Butyric Acid-d8 liquid rapidly into a tared glass vial containing a small volume of solvent to minimize evaporation during weighing.

-

Dissolution: Dissolve in 100% Methanol initially. Methanol is superior for primary stocks as it ensures complete sterility and solubility.

-

Storage: Store at -20°C or -80°C. Stability: >12 months.

2. Aqueous Working Solution (The Danger Zone)

-

Dilution: Dilute the methanolic stock into water.

-

The Alkaline Lock: Adjust the final solution to pH 8.0 ± 0.5 using dilute NaOH.

-

Why? This converts volatile butyric acid into non-volatile sodium butyrate-d8.

-

Warning: Do NOT exceed pH 10. High alkalinity catalyzes H/D exchange at the

-carbon.

-

-

Container: Transfer immediately to Glass Vials . Never use Eppendorf tubes.

-

Usage: Use within 24 hours if kept at 4°C. Discard after use.

Data Summary: Stability Metrics

| Parameter | Condition | Stability Duration | Mechanism of Failure |

| Solvent | 100% Methanol | > 1 Year (-20°C) | None (Stable) |

| Solvent | Pure Water (pH 5) | < 24 Hours (RT) | Evaporation / Microbial |

| Container | Polypropylene | < 4 Hours | Sorption (Hydrophobic) |

| Container | Glass | Indefinite | Dependent on solvent |

| pH | pH 8.0 (Buffered) | 1 Week (4°C) | Stable (Salt form) |

| pH | pH 11.0 | Unstable | H/D Exchange (Alpha-C) |

Part 4: Analytical Validation (QC)

To verify the stability of your aqueous solution before running a batch, utilize the Isotopic Ratio Check .

Protocol:

-

Inject the Butyric Acid-d8 working solution (monitor

95.1 for anion). -

Inject a fresh dilution of non-deuterated Butyric Acid (monitor

87.1). -

Check Retention Time: They should co-elute perfectly (or d8 may elute slightly earlier due to the deuterium isotope effect on lipophilicity, typically <0.1 min shift).

-

Check Mass Shift: Ensure no signal appears at

94 or 93 (indicating H/D exchange on the carbon backbone).

Figure 2: Quality Control decision tree for validating Butyric Acid-d8 stability prior to sample analysis.

References

-

Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using isotope-labeled derivatization." Analytica Chimica Acta. Link

- Context: Establishes the standard for derivatiz

-

Primec, M., et al. (2017). "Stability of short-chain fatty acids in human stool samples." Clinical Chemistry and Laboratory Medicine. Link

- Context: Documents degradation rates of SCFAs in biological matrices and temper

-

Sigma-Aldrich. (2024).[1] "Butyric acid-d8 Product Specification & Stability Data." Merck/Sigma Technical Library. Link[1]

- Context: Provides physical constants (pKa, bp)

- Karty, J. A., et al. (2012). "Artefacts in metabolomics: The danger of plastic." Journal of Chromatography A. Context: Authoritative source on hydrophobic sorption of metabolites into polypropylene.

-

Gomez-Perez, V. L., et al. (2021). "Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity." Industrial & Engineering Chemistry Research. Link

- Context: mechanistic explanation of volatility and pKa relationships for volatile f

Sources

Technical Guide: Butyric Acid-d8 Biological Half-Life & Analytical Dynamics in Plasma

Executive Summary

Butyric acid (C4:0), a short-chain fatty acid (SCFA), exhibits an exceptionally short biological half-life in plasma, typically ranging from 0.5 to 15 minutes depending on the route of administration and species. This rapid clearance is driven by extensive first-pass metabolism in the liver and direct utilization by colonocytes.

Butyric acid-d8 (fully deuterated) serves as the critical internal standard (IS) for quantifying this transient analyte. While chemically identical in transport, the deuterium labeling introduces a Kinetic Isotope Effect (KIE) that theoretically stabilizes the molecule against beta-oxidation. However, for bioanalytical purposes, its clearance profile is treated as proximate to native butyrate.

This guide details the kinetic profile of butyrate, the specific role of the d8-isotopologue, and the mandatory derivatization workflows required to capture this volatile analyte in LC-MS/MS.

The Kinetic Profile: "Minutes, Not Hours"

The biological half-life (

Native Butyrate Pharmacokinetics

Upon entering systemic circulation, butyrate undergoes rapid beta-oxidation. The elimination kinetics are often biphasic.[1][2]

| Parameter | Value (Intravenous) | Value (Oral/Colonic) | Mechanism of Clearance |

| 0.5 – 2.0 min | N/A | Rapid distribution & uptake by liver/tissues. | |

| 10 – 15 min | ~10 – 20 min * | Saturable elimination via Acetyl-CoA pathways. | |

| High (mM range) | Low ( | Extensive first-pass hepatic extraction. | |

| Bioavailability | 100% | < 5% (Systemic) | Colonocytes consume ~70-90% of luminal butyrate. |

*Note: Oral half-life is confounded by absorption rates; the elimination half-life remains rapid once absorbed.

The Deuterium Variable (Butyric Acid-d8)

Butyric acid-d8 (

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[3] In the rate-limiting step of beta-oxidation (dehydrogenation by Acyl-CoA dehydrogenase), the cleavage of the

- and -

Impact: Primary KIEs can reduce reaction rates by a factor of 2–5. Consequently, Butyric acid-d8 may exhibit a slightly prolonged biological half-life compared to native butyrate in vivo.

-

Analytical Implication: In metabolic flux studies, this must be accounted for. In standard quantitation (PK assays), d8 is added ex vivo (post-collection), so its biological half-life is irrelevant to the assay, provided it corrects for extraction and ionization matrix effects.

Metabolic Fate & Pathway Visualization[4]

The rapid disappearance of butyrate is due to its conversion into Acetyl-CoA for ATP production.

Figure 1: The metabolic sink. Butyrate is rapidly transported from plasma into cells via MCT1, activated to Butyryl-CoA, and oxidized. The d8 isotope encounters resistance at the mitochondrial oxidation step.

Analytical Challenges & Solutions

Quantifying an analyte with a 5-minute half-life requires rigorous sample handling. Native butyrate is volatile and ionizes poorly in standard Reverse Phase (RP) LC-MS.

The "Gold Standard" Protocol: 3-NPH Derivatization

To stabilize Butyric acid-d8 and its native counterpart, we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization. This transforms the volatile fatty acid into a stable, hydrophobic hydrazide that ionizes strongly in negative or positive electrospray modes.

Protocol: Plasma Extraction & Derivatization

Reagents:

-

IS Working Solution: Butyric acid-d8 (10

M in 50% Methanol). -

Derivatization Mix: 200 mM 3-NPH + 120 mM EDC + 6% Pyridine (in 50% Methanol).

Step-by-Step Workflow:

-

Quenching (Critical): Immediately upon blood draw, store plasma on ice. Process within 30 minutes to prevent ex vivo metabolism by plasma esterases (though rare for SCFA, oxidation artifacts occur).

-

Internal Standard Addition:

-

Aliquot 20

L Plasma. -

Add 10

L Butyric acid-d8 IS solution. -

Rationale: Adding IS prior to protein precipitation corrects for recovery losses.

-

-

Protein Precipitation:

-

Add 100

L Acetonitrile (cold). Vortex 1 min. Centrifuge 12,000 x g for 10 min. -

Transfer supernatant to a fresh vial.

-

-

Derivatization Reaction:

-

Add 50

L Derivatization Mix to supernatant. -

Incubate at 40°C for 30 minutes .

-

Chemistry: EDC activates the carboxylic acid; 3-NPH attacks to form the hydrazide bond.

-

-

Quench/Dilute:

-

Add 400

L 0.1% Formic Acid in water.

-

-

LC-MS/MS Injection:

-

Column: C18 (e.g., Waters BEH C18), 2.1 x 100mm.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow. The critical step is the co-processing of native sample and d8-standard through the derivatization reaction to ensure identical ionization efficiency.

References

-

Miller, T. L., et al. (1989). "Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts." Clinica Chimica Acta. Link (Demonstrates the rapid <5 min half-life).

-

Egorin, M. J., et al. (1999).[4] "Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats." Cancer Chemotherapy and Pharmacology. Link (Detailed IV vs Oral kinetics).

-

Han, J., et al. (2015). "Liquid chromatography–mass spectrometry method for quantitative determination of short-chain fatty acids in biological samples." Analytical Chemistry. Link (Source of the 3-NPH derivatization protocol).

-

Blaak, E. E., et al. (2020). "Short chain fatty acids in human gut and metabolic health." Nature Reviews Gastroenterology & Hepatology. Link (Review of systemic flux and clearance).

-

Cambridge Isotope Laboratories. "Butyric Acid-d8 Product Information & Stability." Link (Technical data on isotope stability).

Sources

Methodological & Application

Application Note: Precision Quantitation of Butyric Acid in Biological Matrices via GC-MS

Topic: High-Fidelity Analysis of Butyric Acid using Butyric Acid-d

Abstract

Butyric acid (C4:0) is a critical biomarker in microbiome research and metabolic disease, yet its high volatility and water solubility make accurate quantification challenging. Traditional acidification methods often result in analyte loss during solvent evaporation. This guide details a robust, self-validating protocol using Butyric acid-d

Introduction & Scientific Rationale

The Volatility Paradox

Short-chain fatty acids (SCFAs) like butyric acid are highly volatile (

The Solution: Aqueous Phase Derivatization

To circumvent this, we utilize Isobutyl Chloroformate (IBCF) . Unlike silylation reagents (BSTFA) that require anhydrous conditions, IBCF reacts rapidly with carboxylic acids in aqueous solution (catalyzed by pyridine) to form stable, hydrophobic isobutyl esters . These esters are immediately extractable into hexane, eliminating the drying step entirely.

The Role of Butyric Acid-d

While "Butyric acid-d

Experimental Workflow

The following diagram illustrates the critical path for analyzing SCFAs in complex matrices.

Figure 1: Workflow for SCFA analysis. The Internal Standard is added immediately to correct for all subsequent extraction variances.

Materials & Reagents

| Reagent | Specification | Purpose |

| Butyric Acid-d | Internal Standard (IS) | |

| Isobutyl Chloroformate | Analytical Grade | Derivatizing Agent |

| Isobutanol | Alcohol substrate for esterification | |

| Pyridine | Anhydrous | Catalyst |

| Hexane | HPLC Grade | Extraction Solvent |

| Sodium Hydroxide | 1M Solution | pH Adjustment (pH > 8 required) |

Note on Nomenclature: Commercial vendors may list this as "Butyric acid-d

Detailed Protocol

Step 1: Internal Standard Preparation[2][3]

-

Stock Solution: Prepare a 10 mM stock of Butyric acid-d

in 0.1M NaOH. Store at -20°C. -

Working Solution: Dilute to 100 µM in water.

-

Why NaOH? Keeping SCFAs in their salt form (butyrate) prevents volatilization during storage.

-

Step 2: Sample Preparation

A. Fecal Samples:

-

Weigh ~50 mg fresh feces into a bead-beating tube.

-

Add 500 µL extraction buffer (Phosphate buffer pH 7.0).

-

CRITICAL: Add 50 µL of Butyric acid-d

Working Solution (IS) before homogenization. -

Homogenize (e.g., BeadRuptor, 30s).

-

Centrifuge at 14,000 x g for 10 min. Transfer supernatant to a new glass tube.

B. Plasma/Serum:

-

Aliquot 100 µL plasma.

-

Add 10 µL Butyric acid-d

Working Solution . -

Add 20 µL 1M NaOH to ensure pH > 8 (Derivatization requires basic conditions).

Step 3: One-Step Derivatization (IBCF Method)

Perform in a fume hood.

-

To the aqueous sample (supernatant), add:

-

250 µL Isobutanol

-

50 µL Pyridine

-

-

Vortex briefly.

-

Add 200 µL Isobutyl Chloroformate (IBCF) dropwise.

-

Observation: Gas evolution (

) will occur. This is normal.

-

-

Vortex vigorously for 60 seconds.

-

Mechanism:[2] IBCF reacts with the butyrate carboxylate to form a mixed anhydride, which is then attacked by isobutanol to form Isobutyl Butyrate .

-

-

Add 200 µL Hexane to extract the esters.

-

Centrifuge (3,000 x g, 2 min) to separate phases.

-

Transfer the upper hexane layer to a GC vial with a glass insert.

GC-MS Method Parameters

The isobutyl esters are stable and less polar than free acids, allowing the use of standard non-polar columns (5% phenyl) rather than specialized acid-wax columns.

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Inlet Temp | 250°C |

| Injection Mode | Split (10:1 for Feces, Splitless for Plasma) |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

Oven Program:

-

40°C (Hold 2 min) – Focuses volatile esters

-

Ramp 10°C/min to 150°C

-

Ramp 40°C/min to 280°C (Hold 2 min) – Bake out

Mass Spectrometry Detection (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

| Analyte | Derivative | Quantifier Ion ( | Qualifier Ions ( | Retention Time (approx) |

| Butyric Acid | Isobutyl Butyrate | 71 | 89, 43 | 6.5 min |

| Butyric Acid-d | Isobutyl Butyrate-d | 78 | 96, 50 | 6.48 min |

-

m/z 71: Corresponds to the butyryl cation (

) formed by cleavage of the isobutoxy group. -

m/z 78: Corresponds to the deuterated butyryl cation (

). The shift is exactly +7 Da. -

Note: Deuterated compounds often elute slightly earlier than native compounds on GC columns due to the inverse isotope effect.

Data Analysis & Validation

Quantification Calculation

Calculate the concentration of Butyric Acid (

Method Validation Metrics

-

Linearity: 0.5 µM to 5000 µM (

). -

Limit of Detection (LOD): ~0.1 µM in plasma.

-

Recovery: 95-105% (Corrected by IS).

-

Precision (RSD): <5% intra-day.

Troubleshooting & Pitfalls

-

Low IS Signal: Ensure the sample pH is >8 before adding IBCF. The reaction requires the carboxylate anion, not the free acid.

-

Peak Tailing: While esters tail less than acids, old liners can cause adsorption. Replace the inlet liner with a deactivated split/splitless liner.

-

H/D Exchange: Do not use protic solvents (methanol/ethanol) during the reaction step if using d8 reagents, though the d7 alkyl chain is stable. The primary risk is using old d7 stock where the alkyl deuteriums might have exchanged (rare, requires extreme pH/temp).

-

Emulsions: If the hexane/water interface is not clear, centrifuge longer or add a pinch of NaCl to salt out the organic phase.

References

-

Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1628EN. Link

- Zheng, X., et al. (2013). Targeted metabolomics of short-chain fatty acids in colorectal cancer by gas chromatography-mass spectrometry. Analytical Methods, 5, 5163-5171.

-

Cayman Chemical. (2023). Butyric Acid-d7 Product Information & Physical Properties.[1][3][4][5]Link

-

NIST Mass Spectrometry Data Center. (2023). Isobutyl butyrate Mass Spectrum.[6]Link

Sources

LC-MS/MS quantification of SCFAs using Butyric acid-d8

Application Note: High-Sensitivity Quantification of Short-Chain Fatty Acids (SCFAs) in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical biomarkers in microbiome research, metabolic signaling, and drug development. However, their analysis poses significant technical challenges:

-

High Volatility: Leads to analyte loss during concentration steps.

-

Poor Retention: Short carbon chains do not retain well on standard C18 Reverse-Phase (RP) columns.

-

Low Ionization Efficiency: Carboxylic acids ionize poorly in ESI, limiting sensitivity.

The Solution: This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][2][3][4][5][6][7] This reaction converts volatile SCFAs into stable, hydrophobic 3-nitrophenylhydrazones. This transformation increases retention on C18 columns and significantly enhances ionization efficiency in negative electrospray mode (ESI-).

Role of Butyric Acid-d8: While individual isotopologues for each acid are ideal, Butyric acid-d8 serves as a robust Internal Standard (IS) for the SCFA class. It corrects for:

-

Matrix effects (ion suppression/enhancement).

-

Injection volume variability.

Experimental Workflow

The following diagram outlines the critical path from sample extraction to data acquisition.

Figure 1: Step-by-step workflow for SCFA quantification using 3-NPH derivatization.

Materials & Reagents

| Reagent | Specification | Purpose |

| Butyric Acid-d8 | ≥99 atom % D | Internal Standard (IS). Note: If fully deuterated (d8), the acidic deuterium is exchanged/lost during reaction, resulting in a d7-derivative. |

| 3-NPH HCl | 3-Nitrophenylhydrazine HCl | Derivatization agent (chromophore/ionophore).[1][2][6] |

| EDC HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent (activates the carboxyl group). |

| Pyridine | LC-MS Grade | Catalyst for the coupling reaction. |

| Formic Acid | LC-MS Grade | Mobile phase modifier and quenching agent.[2][3][6] |

| Acetonitrile (ACN) | LC-MS Grade | Solvent and mobile phase.[2][7] |

Detailed Sample Preparation Protocol

This protocol is optimized for Plasma/Serum (50 µL) but can be adapted for fecal homogenates.

Step 1: Internal Standard Spiking

-

Prepare a Working IS Solution of Butyric acid-d8 in 50% ACN/Water (e.g., 10 µM).

-

Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube.

-

Add 10 µL of Working IS Solution . Vortex briefly.

Step 2: Extraction

-

Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer 50 µL of the clear supernatant to a fresh vial.

Step 3: Derivatization (The Critical Step)

Reference: Han et al. (2015) established the 3-NPH method for high-sensitivity SCFA analysis.

-

Prepare fresh Derivatization Reagents :

-

To the 50 µL supernatant, add:

-

50 µL Reagent A

-

50 µL Reagent B

-

-

Cap and vortex.

-

Incubate at 40°C for 30 minutes (thermal block or water bath).

-

Expert Note: Heat ensures complete reaction of sterically hindered acids (e.g., isovaleric), but excessive heat (>60°C) can degrade the derivative.

-

Step 4: Quenching & Dilution[4]

-

Add 350 µL of 0.1% Formic Acid (aq) to quench the reaction.

-

Why? This neutralizes excess EDC and stabilizes the pH for the LC column.

-

-

Vortex and transfer to an HPLC vial with insert.

LC-MS/MS Method Parameters

Chromatography (LC):

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[9]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4][8][9]

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 15 | Start (Focusing) |

| 6.0 | 50 | Elution of SCFAs |

| 6.1 | 100 | Wash |

| 8.0 | 100 | Wash Hold |

| 8.1 | 15 | Re-equilibration |

| 11.0 | 15 | End |

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[2][4][7]

-

Source Temp: 450°C.

-

Capillary Voltage: -3500 V.

MRM Transitions (Quantification Table): Note: The 3-NPH derivatization adds a net mass of +135 Da to the acid (MW + 153 - 18).

| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (V) | Retention Time (approx) |

| Acetate-3NPH | 194.1 | 137.1 | 18 | 2.5 min |

| Propionate-3NPH | 208.1 | 137.1 | 20 | 3.8 min |

| Butyrate-3NPH | 222.1 | 137.1 | 22 | 4.9 min |

| Butyric Acid-d8 (IS) | 229.1 * | 137.1 | 22 | 4.9 min |

| Isovalerate-3NPH | 236.1 | 137.1 | 24 | 6.2 min |

*Technical Nuance on Butyric Acid-d8:

If you start with fully deuterated Butyric acid-d8 (

-

Calculation: Butyrate-3NPH (222) + 7 Da = 229 m/z .

-

Do not look for +8 Da (230 m/z) unless you are using a specific isotope labeled on the carbon chain only (d8-non-acidic).

Method Validation & Quality Assurance

To ensure Trustworthiness and regulatory compliance (FDA/EMA guidelines), perform the following:

-

Linearity: Construct a calibration curve (0.1 µM to 1000 µM) using the ratio of Analyte Area / IS Area.

should be > 0.99. -

Matrix Effect (ME): Compare the IS peak area in a biological sample vs. in solvent.

- .

-

Acceptable range: 80–120%.[1] If <80%, increase dilution (Step 4 of protocol).

-

Accuracy & Precision: Run QC samples (Low, Mid, High) in quintuplicate. CV% should be <15%.[7]

Troubleshooting & Expert Insights

-

"Ghost" Peaks in Blanks: Acetate is ubiquitous in the environment (solvents, pipette tips, air).

-

Fix: Use fresh LC-MS grade water. Do not store mobile phases for >2 days. Subtract the blank signal if it is <20% of the LLOQ.

-

-

IS Retention Time Shift: If the Butyric acid-d8 peak drifts significantly from the endogenous Butyrate peak, check your gradient stability. Deuterium isotope effects can cause slight shifts (usually d-labeled elutes slightly earlier), but they should remain consistent.

-

Low Sensitivity: Check the pH of the mobile phase. 3-NPH derivatives are detected in Negative Mode , but acidic mobile phase is used to assist chromatographic peak shape. Ensure the post-column pH allows for ionization, or rely on the strong electronegativity of the nitro-group.

References

-

Han, J., et al. (2015). "Isotope-labeled derivatization for quantification of short-chain fatty acids in human feces by liquid chromatography–tandem mass spectrometry." Analytica Chimica Acta.

- Core reference for the 3-NPH derivatiz

-

Song, J., et al. (2019). "Targeted metabolomics analysis of short-chain fatty acids in serum..." Rapid Communications in Mass Spectrometry.

- Provides comparison of derivatiz

-

Creative Proteomics. "LC-MS Quantification of Short-Chain Fatty Acids in Serum."

- Practical application data and protocol valid

-

Shafaei, A., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum..."[1] Journal of Chromatography B.

- Validates the use of internal standards and extraction efficiencies.

Sources

- 1. ro.ecu.edu.au [ro.ecu.edu.au]

- 2. diva-portal.org [diva-portal.org]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. biorxiv.org [biorxiv.org]

- 5. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Multi-Compartment SCFA Quantification in Human [scirp.org]

- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Serum Metabolite Profiling Using Butyric Acid-d8 as an Internal Standard

Introduction: The Imperative for Precision in Serum Metabolomics

Serum, a complex and dynamic biological matrix, offers a window into the metabolic state of an individual, making it an invaluable sample for biomarker discovery and understanding disease pathophysiology.[1] Metabolomics, the comprehensive analysis of small molecules, provides a real-time snapshot of physiological and pathological processes. However, the inherent variability in sample collection, processing, and analytical instrumentation can introduce significant error, potentially masking true biological signals.[2] To navigate these challenges, the use of stable isotope-labeled internal standards is not merely a recommendation but a cornerstone of rigorous quantitative metabolomics.[3]

This application note provides a detailed protocol for the preparation of serum samples for metabolomic analysis, with a specific focus on the use of Butyric acid-d8 as an internal standard. Butyric acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and plays a significant role in host metabolism.[4] Its deuterated isotopologue, Butyric acid-d8, shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and analysis, thereby correcting for variations across the workflow.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reproducible methodology for serum metabolomics.

The "Why": Causality in Experimental Design

The choice of each step in a metabolomics workflow is critical and must be guided by a clear understanding of its impact on the final data quality.

Why Serum?

Serum is the liquid fraction of blood after coagulation, meaning it is depleted of clotting factors but rich in circulating metabolites, proteins, and lipids.[6] This composition makes it a cleaner matrix than plasma for certain applications, though careful and consistent handling during the clotting process is paramount to ensure reproducibility.[1][7]

The Role of the Internal Standard: Your Analytical Anchor

An internal standard (IS) is a compound added to a sample in a known concentration before processing.[2] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[8] An ideal internal standard, such as a stable isotope-labeled version of the analyte of interest, co-elutes with the analyte and experiences the same matrix effects, providing a reliable reference for quantification.[9] Butyric acid-d8 serves this role admirably for the analysis of butyric acid and other short-chain fatty acids.

Protein Precipitation: Clearing the Path for Analysis

The high abundance of proteins in serum can interfere with the analysis of small molecule metabolites by suppressing ionization in mass spectrometry and fouling analytical columns.[10] Therefore, protein precipitation is a critical step. Cold organic solvents, such as methanol or acetonitrile, are commonly used to denature and precipitate proteins, which can then be removed by centrifugation.[7][11] This process also serves to extract a broad range of metabolites.

Derivatization for GC-MS Analysis: Enhancing Volatility and Detection

Short-chain fatty acids like butyric acid are polar and have low volatility, making them challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS).[12] Derivatization is a chemical process that converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity.

Experimental Workflow Overview

The following diagram illustrates the key stages of the serum sample preparation workflow.

Caption: Serum sample preparation workflow from collection to analysis.

Detailed Protocols

Protocol 1: Serum Collection and Storage

Rationale: Proper collection and storage are critical to preserve the integrity of the metabolome. Minimizing hemolysis and repeated freeze-thaw cycles prevents the release of intracellular metabolites and degradation of sensitive compounds.[1]

Materials:

-

Serum separator tubes (SST)

-

Centrifuge

-

Cryogenic vials

-

-80°C freezer

Procedure:

-

Collect whole blood into serum separator tubes.

-

Allow the blood to clot at room temperature for 30-60 minutes.[7] To minimize metabolic activity, this can be performed on ice.

-

Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the serum from the blood cells.[1]

-

Carefully aspirate the supernatant (serum) and transfer it to clean cryogenic vials.

-

Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.[7]

Protocol 2: Metabolite Extraction with Butyric Acid-d8

Rationale: This protocol utilizes cold methanol for efficient protein precipitation and metabolite extraction.[5] The addition of Butyric acid-d8 at the beginning of the process ensures it undergoes the same extraction and potential degradation as the endogenous butyric acid, allowing for accurate correction.

Materials:

-

Serum samples (from Protocol 1)

-

Butyric acid-d8 internal standard stock solution

-

Ice-cold methanol (LC-MS grade)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Thaw the frozen serum samples on ice.

-

In a clean microcentrifuge tube, add 100 µL of serum.

-

Spike the serum with the Butyric acid-d8 internal standard to achieve a final concentration of approximately 3.84 µg/mL.[9]

-

Add 400 µL of ice-cold methanol to the serum sample (a 4:1 ratio of methanol to serum).[8]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]

-

Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant containing the metabolites to a new clean tube for analysis or derivatization.

| Parameter | Value | Rationale |

| Serum Volume | 100 µL | A standard volume for reproducible extraction. |

| Butyric Acid-d8 Conc. | 3.84 µg/mL | An empirically determined concentration for robust detection.[9] |

| Methanol Volume | 400 µL | A 4:1 solvent-to-sample ratio provides efficient protein removal.[8] |

| Incubation Temp. | -20°C | Low temperature enhances the precipitation of proteins.[8] |

| Incubation Time | 20 minutes | Sufficient time for complete protein precipitation.[8] |

| Centrifugation Speed | 16,000 x g | High speed ensures a compact protein pellet.[8] |

| Centrifugation Temp. | 4°C | Maintains the stability of metabolites.[8] |

Protocol 3: Derivatization for GC-MS Analysis of Short-Chain Fatty Acids

Rationale: This protocol uses N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization, which is effective for silylating carboxylic acids, making them suitable for GC-MS analysis.[1]

Materials:

-

Metabolite extract (from Protocol 2)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Pyridine

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Evaporate the supernatant from Protocol 2 to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization reaction.[1]

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the data, a robust quality control (QC) system should be in place.

-

Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from each study sample. Inject this pooled QC at regular intervals (e.g., every 10 samples) throughout the analytical run to monitor instrument stability and performance.[8]

-

Blank Samples: Analyze a method blank (containing all reagents but no biological sample) to identify any potential contamination from solvents or labware.[3]

-

Calibration Curves: Prepare calibration curves using a series of known concentrations of the analytes of interest to ensure accurate quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of serum samples for metabolomic analysis using Butyric acid-d8 as an internal standard. By understanding the rationale behind each step and implementing rigorous quality control measures, researchers can generate high-quality, reproducible data, paving the way for meaningful biological insights and the discovery of robust metabolic biomarkers. The principles and protocols outlined herein are designed to be adaptable to specific research needs while upholding the highest standards of scientific integrity.

References

-

Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Research Portal. Available at: [Link]

-

IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. Available at: [Link]

-

Zheng, X., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC. Available at: [Link]

-

Shimadzu. (n.d.). M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]

-

MtoZ Biolabs. (n.d.). What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies?. Available at: [Link]

-

Chen, D., Han, W., et al. (2020). Effects of Freeze–Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics. Analytical Chemistry, 92(13), 9265-9272. Available at: [Link]

-

Al-Khelaifi, F., et al. (2018). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC. Available at: [Link]

-

Lotti, T., et al. (2022). Targeted metabolomics reveals plasma short-chain fatty acids are associated with metabolic dysfunction-associated steatotic liver disease. PMC. Available at: [Link]

-

Arome Science. (2025, June 1). Metabolomics Quality Control, Reproducibility & Method Validation Guide. Available at: [Link]

-

Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. PMC. Available at: [Link]

-

De Vadder, F., et al. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Symbiosis. Available at: [Link]

-

Tkachev, V., et al. (2025). Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. PMC. Available at: [Link]

-

Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]

-

West Coast Metabolomics Center. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Available at: [Link]

-

D'Arienzo, R., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available at: [Link]

-

Zhang, Z., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. Available at: [Link]

-

Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

-

Want, E. J., et al. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry, 77(24), 7980-7986. Available at: [Link]

-

Nagana Gowda, G. A., et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5432-5439. Available at: [Link]

-

Bar, N., et al. (2019). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. MDPI. Available at: [Link]

-

SLU. (n.d.). Quantification of Short Chain Fatty Acids in Serum and Plasma. Available at: [Link]

-

Han, J., et al. (2014). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PMC. Available at: [Link]

-

Colorado State University. (2017, July 14). Metabolite Extraction and Platforms for Metabolomic Studies. Available at: [Link]

-

Alseekh, S., et al. (2021). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PMC. Available at: [Link]

-

Dadar, M., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC. Available at: [Link]

-

Zhang, T., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]

-

Chen, L., et al. (2022). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma. Semantic Scholar. Available at: [Link]

Sources

- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 202468-80-2: BUTYRIC ACID (D8) | CymitQuimica [cymitquimica.com]

- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 6. Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. journals.plos.org [journals.plos.org]

- 10. shimadzu.com [shimadzu.com]

- 11. ro.ecu.edu.au [ro.ecu.edu.au]

- 12. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

Butyric acid-d8 standard preparation for MTBSTFA derivatization

An In-Depth Guide to the Preparation and Use of Butyric Acid-d8 as an Internal Standard for GC-MS Analysis Following MTBSTFA Derivatization

Abstract

The quantitative analysis of short-chain fatty acids (SCFAs), such as butyric acid, is of paramount importance in fields ranging from microbiome research to clinical diagnostics, given their role in host-microbe interactions and metabolic regulation.[1][2] However, the inherent volatility and hydrophilicity of SCFAs present significant analytical challenges for their accurate measurement.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a robust platform for SCFA analysis, but it necessitates a derivatization step to enhance analyte volatility and improve chromatographic performance.[1][5] This application note provides a comprehensive, field-proven protocol for the accurate quantification of butyric acid using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization. Central to this method is the use of a stable isotope-labeled internal standard (SIL-IS), butyric acid-d8, which is foundational to achieving the highest levels of accuracy and precision by correcting for variations throughout the analytical workflow.[6][7][8] We will detail the principles of isotope dilution mass spectrometry, provide step-by-step protocols for standard preparation and sample derivatization, and offer guidance on GC-MS method parameters and data analysis.

Foundational Principles

The Imperative of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[7][9] This technique's robustness stems from the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, butyric acid-d8—to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[9]

Causality: Butyric acid-d8 is chemically and physically almost identical to endogenous butyric acid.[9][10] Consequently, it behaves identically during extraction, derivatization, and injection, experiencing the same sample loss or variation.[9] The mass spectrometer, however, can easily distinguish between the native analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratios.[7] By calculating the ratio of the peak areas of the analyte to the internal standard, we can correct for any procedural inconsistencies, leading to exceptionally accurate and precise quantification.[6][9] This approach mitigates variability from sample matrix effects, inconsistent injection volumes, and fluctuations in instrument response.[8][11]

The Chemistry of MTBSTFA Derivatization

Direct GC-MS analysis of SCFAs is hampered by their low volatility and high polarity, which leads to poor peak shape and low sensitivity. Derivatization is essential to convert the polar carboxylic acid group into a more volatile, nonpolar, and thermally stable entity.[12]

MTBSTFA is a silylating agent that reacts with compounds containing active hydrogens, such as carboxylic acids, alcohols, and amines.[12][13] The reaction involves the replacement of the acidic proton on the carboxyl group of butyric acid with a bulky, nonpolar tert-butyldimethylsilyl (TBDMS) group.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of MTBSTFA, leading to the formation of the TBDMS ester derivative. This process is highly efficient and produces derivatives that are significantly more stable and less susceptible to hydrolysis compared to other silylating agents like BSTFA.[12] The resulting Butyric Acid-TBDMS ester is much more volatile and exhibits excellent chromatographic behavior on standard nonpolar GC columns.

Materials, Reagents, and Safety

Required Materials

| Item | Specifications |

| Chemicals & Standards | |

| Butyric Acid | Analytical Standard, ≥99.5% (GC)[14][15] |

| Butyric Acid-d8 | Isotopic Purity ≥98 atom % D[16] |

| MTBSTFA | Derivatization Grade, ≥97% |

| Acetonitrile (ACN) | Anhydrous, GC Grade or equivalent |

| Methanol (MeOH) | Anhydrous, HPLC/GC Grade |

| Equipment & Consumables | |

| GC-MS System | With Electron Ionization (EI) source |

| Analytical Balance | 4-decimal place readability (0.1 mg) |

| Calibrated Pipettes | P1000, P200, P20 |

| Vortex Mixer | Standard laboratory grade |

| Heating Block / Incubator | Capable of maintaining 60-100 °C |

| Glass Vials | 2 mL, with PTFE-lined screw caps |

| Syringes | For liquid transfers and GC injection |

Critical Safety Precautions

-

Butyric Acid: Possesses a potent and unpleasant odor and is corrosive. Handle only within a certified chemical fume hood.

-

MTBSTFA: Is corrosive, flammable, and highly sensitive to moisture.[12] Work in a fume hood and avoid any contact with water.

-

Solvents: Acetonitrile and Methanol are flammable and toxic.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling these reagents.

Experimental Protocol: Standard Preparation

Accurate preparation of stock and working solutions is the bedrock of quantitative analysis.[9] All preparations should be performed using calibrated volumetric equipment.

Preparation of Primary Stock Solutions (1 mg/mL)

-

Butyric Acid (Analyte) Stock: Accurately weigh approximately 10 mg of butyric acid analytical standard into a 10 mL volumetric flask. Record the exact weight. Dissolve and bring to volume with anhydrous Methanol. This yields a primary stock solution of ~1 mg/mL.

-

Butyric Acid-d8 (Internal Standard) Stock: In a separate 10 mL volumetric flask, accurately weigh ~10 mg of butyric acid-d8. Record the exact weight. Dissolve and bring to volume with anhydrous Methanol. This creates the IS stock solution of ~1 mg/mL.

Store primary stock solutions in tightly sealed vials at -20 °C.

Preparation of Calibration Curve Standards

Perform serial dilutions of the Butyric Acid Primary Stock Solution using anhydrous Methanol to generate a series of working standards. The concentration range should bracket the expected analyte concentration in your samples.

Table 1: Example Dilution Scheme for Calibration Standards

| Calibrator Level | Concentration (µg/mL) | Volume of Stock/Previous Standard | Final Volume (MeOH) |

| CS-7 | 100 | 1 mL of 1 mg/mL Stock | 10 mL |

| CS-6 | 50 | 500 µL of CS-7 | 1 mL |

| CS-5 | 25 | 500 µL of CS-6 | 1 mL |

| CS-4 | 10 | 400 µL of CS-5 | 1 mL |

| CS-3 | 5 | 500 µL of CS-4 | 1 mL |

| CS-2 | 1 | 200 µL of CS-3 | 1 mL |

| CS-1 | 0.5 | 500 µL of CS-2 | 1 mL |

Preparation of Internal Standard (IS) Spiking Solution

The goal is to add a fixed amount of IS to every sample and standard, resulting in a consistent concentration in the final derivatized volume. A typical target concentration is 10 µg/mL.

-

Dilute the Butyric Acid-d8 Primary Stock Solution (1 mg/mL) to create an intermediate stock of 100 µg/mL.

-

Further dilute the 100 µg/mL intermediate stock to create a 10 µg/mL IS Spiking Solution .

-

This solution will be added directly to samples and calibrators during the derivatization workflow.

Experimental Protocol: MTBSTFA Derivatization Workflow

This protocol is designed for a final analysis volume. It should be applied identically to all calibration standards, quality controls (QCs), and unknown samples.

-

Aliquot: In a 2 mL glass reaction vial, add 50 µL of the appropriate calibration standard or unknown sample.

-

Spike Internal Standard: To each vial (except for a "double blank" which receives no sample or IS), add 50 µL of the 10 µg/mL IS Spiking Solution .

-

Evaporation: Dry the contents of the vial completely under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 40 °C). Complete dryness is critical as MTBSTFA is moisture-sensitive.[12]

-

Reconstitution & Derivatization: Add 50 µL of anhydrous Acetonitrile to the dried residue. Vortex briefly to dissolve. Add 50 µL of MTBSTFA.

-

Reaction Incubation: Tightly cap the vials immediately. Vortex for 1 minute. Incubate at 60 °C for 30 minutes in a heating block or oven.[1][5] Note: Optimal conditions may vary; some analytes require higher temperatures (up to 100 °C) or longer times (up to 4 hours).[12]

-

Cooling: Remove vials from the heat source and allow them to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS system. Transfer the contents to a GC autosampler vial if necessary.

Caption: MTBSTFA derivatization workflow for butyric acid analysis.

GC-MS Analysis Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.

Table 2: Recommended GC-MS Method Parameters

| Parameter | Setting | Rationale |

| GC System | ||

| Inlet Mode | Split (e.g., 20:1 ratio) | Prevents column overloading with derivatizing agent. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of TBDMS derivatives. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard nonpolar column providing good separation. |

| Carrier Gas | Helium, Constant Flow | Inert carrier gas, typical flow rate of 1.0-1.2 mL/min. |

| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and other components. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for creating reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Standard operating temperature. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity. |

| SIM Ions | ||

| Butyric Acid-TBDMS | Quantifier: m/z 145 | Corresponds to the characteristic [M-57]⁺ fragment (loss of tert-butyl group).[17] |

| Qualifier: m/z 117 | Another characteristic fragment. | |

| Butyric Acid-d8-TBDMS | Quantifier: m/z 153 | Corresponds to the [M-57]⁺ fragment of the deuterated derivative. |

| Qualifier: m/z 124 | Another characteristic fragment for the deuterated derivative. |

Data Analysis and System Validation

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte (m/z 145) and the internal standard (m/z 153) across all calibrators, QCs, and samples.

-

Calibration Curve Construction: For each calibration standard, calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte / Peak Area of Internal Standard).

-

Plot the PAR (y-axis) against the known concentration of the analyte (x-axis).

-

Linear Regression: Apply a linear regression fit to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An acceptable R² value is typically ≥0.995, demonstrating excellent linearity.

-

Quantification of Unknowns: Calculate the PAR for each unknown sample. Use the regression equation to determine the concentration of butyric acid in the sample: Concentration = (PAR - c) / m .

-

Method Validation: The analytical method should be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure it is fit for its intended purpose.[6][18] This includes assessing accuracy, precision, selectivity, and linearity.

Caption: Overall analytical workflow from standard preparation to quantification.

References

- A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines. (2025). Benchchem.

- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). PMC.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (2025). Benchchem.

- General derivatization mechanism for phenol with MTBSTFA.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- GC-FID Protocol for SCFA Analysis.

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.

- MTBSTFA derivatization- Buch et al-final. [Source not available].

- Some considerations in the use of internal standards in analytical method development. (2025). [Source not available].

- Derivatization Reactions and Reagents for Gas Chrom

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Source not available].

- Protocol for Using Deuterated Standards in Mass Spectrometry. (2025). Benchchem.

- MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. PMC.

- The Derivatization and Analysis of Amino Acids by GC-MS. Merck.

- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.

- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019). Taylor & Francis.

- ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.

- GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Source not available].

- Butyric acid-d8 D 98

- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). PubMed.

- Butyric Acid Analysis Service.

- GC/MS detection of short chain fatty acids from mammalian feces using automated sample prepar

- Butyric Acid-d7 (CAS 73607-83-7). Cayman Chemical.

- Butyric Acid, TBDMS deriv

- Butyric Acid, Analytical Standard, 99.5% (GC), MilliporeSigma Supelco 5 mL. Fisher Scientific.

- A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. (2020). Analyst (RSC Publishing).

- Butyric acid analyticalstandard 107-92-6. Sigma-Aldrich.

Sources

- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 14. Butyric Acid, Analytical Standard, 99.5% (GC), MilliporeSigma Supelco 5 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 15. Butyric acid analyticalstandard 107-92-6 [sigmaaldrich.com]

- 16. Butyric acid-d8 D 98atom 202468-80-2 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Guide: Maintaining Isotopic Purity in Butyric Acid-d8

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic NMR spectroscopy but requires specific, high-level intervention to maintain isotopic integrity in labile systems.

Executive Summary: The Labile Proton Paradox

Butyric acid-d8 (

In the presence of trace atmospheric moisture (

The Core Directive: You are not just "drying" a sample; you are maintaining an anhydrous equilibrium.[1]

The Mechanism of Failure

Understanding why your sample degrades is the first step to prevention.[1] The exchange is driven by the acidity of the carboxyl group and the high entropy of water mixing.[1]

Diagram 1: Proton-Deuterium Exchange Pathway

This diagram illustrates the thermodynamic inevitability of exchange if moisture is introduced.[1]

Critical Workflows & Protocols

Module A: Solvent Selection & Preparation

The choice of solvent dictates the exchange rate.[1] Aprotic solvents are required.[1]

| Solvent | Hygroscopicity | Suitability | Pre-Treatment Protocol |

| Chloroform-d ( | Low | High | Store over 3A Molecular Sieves.[1] Warning: Acidity can catalyze exchange.[1] |

| DMSO-d6 | Very High | Critical Risk | Must be single-use ampoule or dried extensively.[1] Absorbs atmospheric |

| Acetone-d6 | Moderate | Moderate | Good solubility, but susceptible to moisture ingress.[1] |

| Methanol-d4 | N/A | Forbidden | Will actively exchange deuterium with the sample via the -OD group. |

Module B: The "Zero-Ingress" Sample Preparation

Objective: Prepare an NMR tube without exposing the Butyric acid-d8 to air.[1]

Required Materials:

-

Glove bag or Glove box (

or Ar atmosphere).[1] -

NMR tubes (dried at 120°C for 24h, stored in desiccator).

-

Activated 3A Molecular Sieves (See FAQ for activation).[1]

Step-by-Step Protocol:

-

Sieve Activation: Ensure molecular sieves have been activated at 200°C+ under vacuum.

-

Environment: Place the solvent, Butyric acid-d8 ampoule, and NMR tube inside the glove bag. Purge with

for 15 minutes. -

Solvent Drying: Add 5-10 pellets of activated 3A sieves directly to the solvent vial (if not using single-use ampoules) and let stand for 1 hour inside the bag.

-

Transfer:

-

Sealing: Cap the NMR tube tightly inside the bag. Wrap the cap with Parafilm or use a flame-seal if storing long-term.[1]

Troubleshooting Center (FAQs)

Q1: I see a broad peak at 11-12 ppm that integrates lower than expected. Why?

Diagnosis: Partial Deuterium Exchange.[1]

Explanation: The chemical shift for the carboxylic acid proton (-COOH) in butyric acid is typically 11-12 ppm.[1] In a 100% d8 sample, this peak should be silent .[1] If you see it, atmospheric

-

Immediate: Add a drop of

to the tube and shake. This will "wash" the proton back out (Back-Exchange), restoring the -COOD form, although your water peak (HDO) will increase. -

Prevention: Review Module B. Your solvent was likely wet.[1]

Q2: Can I use 4A molecular sieves to dry my solvent?

Short Answer: No. Use 3A. Technical Detail: 4A sieves have a pore size of 4 Angstroms.[1][3] While they adsorb water efficiently, they can also adsorb small organic molecules or catalyze degradation in sensitive compounds.[1] 3A sieves (3 Angstroms) exclude most organics (including butyric acid) while trapping water.[1]

-

Reference: 3A sieves are the industry standard for drying polar solvents like DMSO and Methanol [1].[1]

Q3: My Chloroform-d sample turned slightly yellow. Is the deuterium lost?

Diagnosis: Acid-catalyzed decomposition (not necessarily exchange).[1]

Explanation:

Q4: Does the pKa change in D2O?

Answer: Yes.

Data: The pKa of Butyric acid in

Advanced Visualization: Decision Logic

Use this flow to determine the salvageability of a compromised sample.

References

-

Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

-

Krezel, A., & Bal, W. (2004).[1] A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.

-

Cambridge Isotope Laboratories. (n.d.).[1][4] NMR Solvent Handling and Storage.

-

Sigma-Aldrich. (2024).[1] Butyric acid-d8 Product Specification & Safety Data Sheet.

Sources

Technical Support Center: SCFA Analysis & Isomer Resolution

Topic: Resolving Isobutyric Acid Interference with Butyric Acid-d8 Ticket ID: SCFA-ISO-D8-RES Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Isomer Trap" in SCFA Quantification

You are likely visiting this page because your Butyric Acid quantification is inconsistent, or your internal standard (Butyric acid-d8) recovery is failing in samples with high branched-chain fatty acid (BCFA) content.